N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline
CAS No.:
Cat. No.: VC14979945
Molecular Formula: C19H23NO6
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23NO6 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 2-[[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]pentanoic acid |
| Standard InChI | InChI=1S/C19H23NO6/c1-5-6-14(18(22)23)20-16(21)9-13-10(2)12-7-8-15(25-4)11(3)17(12)26-19(13)24/h7-8,14H,5-6,9H2,1-4H3,(H,20,21)(H,22,23) |
| Standard InChI Key | NZHMWCAONPJEIE-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C(=O)O)NC(=O)CC1=C(C2=C(C(=C(C=C2)OC)C)OC1=O)C |
Introduction
Structural Characteristics and Molecular Properties
The compound’s structure centers on a chromen-2-one backbone, a bicyclic system comprising a benzene ring fused to a pyrone moiety. Key modifications include:
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7-Methoxy group: Enhances electron density and influences binding interactions with biological targets.
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4,8-Dimethyl groups: Increase lipophilicity, potentially improving membrane permeability.
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3-Acetyl-norvaline side chain: Introduces a chiral center and enables interactions with enzymes or receptors via hydrogen bonding and hydrophobic effects.
Molecular Formula and Weight
Based on structural analogs, the molecular formula is deduced as C₁₉H₂₃NO₆, with a molecular weight of 361.4 g/mol. Comparative data for similar compounds are provided below:
| Property | N-[(7-Methoxy-4,8-Dimethyl-2-Oxo-2H-Chromen-3-yl)Acetyl]Norvaline | Analog | Analog |
|---|---|---|---|
| Molecular Formula | C₁₉H₂₃NO₆ | C₁₅H₁₇NO₅ | C₁₉H₂₃NO₇ |
| Molecular Weight (g/mol) | 361.4 | 303.3 | 377.4 |
| Key Functional Groups | 7-OCH₃, 4-CH₃, 8-CH₃, Acetyl-Norvaline | 7-OH, 4-CH₃ | 6,7-OCH₃, 4-CH₃ |
Synthesis and Optimization
The synthesis of N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline likely follows a multi-step protocol analogous to methods described for related coumarin-amino acid conjugates:
Step 1: Preparation of the Chromenone Core
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Alkylation of 7-Hydroxy-4,8-dimethylcoumarin:
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Methoxylation at position 7 using methyl iodide or dimethyl sulfate under basic conditions.
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Yield: ~75–80% (estimated from).
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Step 2: Acetylation at Position 3
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Reaction with Acetic Anhydride:
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The 3-hydroxyl group of the chromenone undergoes acetylation to form 3-acetoxy-7-methoxy-4,8-dimethylcoumarin.
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Catalyzed by H₂SO₄ or BF₃·Et₂O at 0–5°C.
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Step 3: Coupling with Norvaline
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Amide Bond Formation:
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The acetylated intermediate reacts with norvaline (2-aminopentanoic acid) via carbodiimide-mediated coupling (e.g., EDC/HOBt).
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Purification via column chromatography (silica gel, ethyl acetate/hexane).
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Mechanism of Action
The compound’s bioactivity arises from synergistic interactions between its coumarin core and norvaline moiety:
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Coumarin Core:
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DNA Intercalation: Planar structure inserts into DNA base pairs, disrupting replication.
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Reactive Oxygen Species (ROS) Scavenging: Methoxy groups enhance antioxidant capacity.
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Norvaline Side Chain:
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Amino Acid Transporters: Facilitates cellular uptake via LAT1 transporters overexpressed in cancer cells.
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Enzyme Inhibition: Competes with endogenous amino acids in metabolic pathways (e.g., leucine aminopeptidase).
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Applications in Drug Development
Lead Compound Optimization
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Structural Modifications:
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8-Methyl Group: Predicted to enhance metabolic stability by steric hindrance of cytochrome P450 enzymes.
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Norvaline Conjugation: Improves solubility and reduces plasma protein binding compared to non-conjugated coumarins.
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Therapeutic Targets
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Oncology: Potential use in combination therapies with DNA-damaging agents (e.g., cisplatin).
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Infectious Diseases: Broad-spectrum antimicrobial agent for multidrug-resistant pathogens.
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